molecular formula C11H15O5P B14241285 [(1S)-1-dimethoxyphosphorylethyl] benzoate CAS No. 241496-36-6

[(1S)-1-dimethoxyphosphorylethyl] benzoate

Cat. No.: B14241285
CAS No.: 241496-36-6
M. Wt: 258.21 g/mol
InChI Key: DOSGMRLFXSPDKC-VIFPVBQESA-N
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Description

[(1S)-1-dimethoxyphosphorylethyl] benzoate is an organic compound with a complex structure that includes a benzoate ester and a phosphorylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-1-dimethoxyphosphorylethyl] benzoate typically involves the esterification of benzoic acid with a phosphorylethyl group. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

[(1S)-1-dimethoxyphosphorylethyl] benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(1S)-1-dimethoxyphosphorylethyl] benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [(1S)-1-dimethoxyphosphorylethyl] benzoate exerts its effects involves interactions with specific molecular targets and pathways. The phosphorylethyl group can interact with enzymes and proteins, modulating their activity and leading to various biological effects. The benzoate ester moiety may also play a role in the compound’s overall activity by influencing its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1S)-1-dimethoxyphosphorylethyl] benzoate is unique due to the presence of the phosphorylethyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological molecules, making the compound valuable in research and potential therapeutic applications .

Properties

CAS No.

241496-36-6

Molecular Formula

C11H15O5P

Molecular Weight

258.21 g/mol

IUPAC Name

[(1S)-1-dimethoxyphosphorylethyl] benzoate

InChI

InChI=1S/C11H15O5P/c1-9(17(13,14-2)15-3)16-11(12)10-7-5-4-6-8-10/h4-9H,1-3H3/t9-/m0/s1

InChI Key

DOSGMRLFXSPDKC-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](OC(=O)C1=CC=CC=C1)P(=O)(OC)OC

Canonical SMILES

CC(OC(=O)C1=CC=CC=C1)P(=O)(OC)OC

Origin of Product

United States

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